![molecular formula C9H10O B2946104 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one CAS No. 24770-83-0](/img/structure/B2946104.png)

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

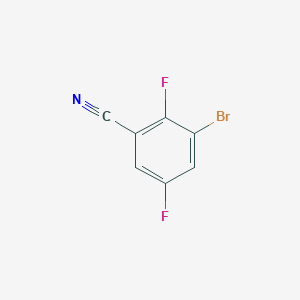

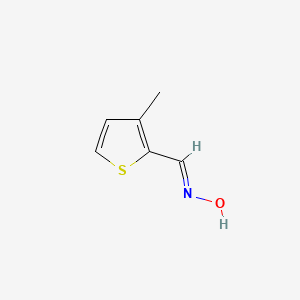

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is a complex organic compound. It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one and its related compounds has been reported in various studies. For instance, the metathesis of spiro cyclo[2.2.1]hept-2-ene-7,1’-cyclopropane and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .Molecular Structure Analysis

The molecular structure of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is quite complex. It involves a spirocyclic system, which is a system of two rings connected through a single atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one are quite interesting. As mentioned earlier, the metathesis of this compound and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one include a molecular weight of 148.1586 . The compound has a complex structure that can be viewed in 2D or 3D .Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclopropane Annelated Compounds

Spirocyclopropane compounds, which include the Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one structure, are significant in organic chemistry due to their presence in many herbal compounds exhibiting antifungal, antibacterial, and antiviral activities . These compounds are also used in the synthesis of analogs like bicifadine, which has anti-arthritic properties .

Polymerization Catalysts

The compound has been utilized in polymerization processes. Specifically, it was polymerized using conventional olefin metathesis catalysts based on tungsten (W) and ruthenium (Ru). Despite the steric hindrance caused by the cyclopropane ring, high molecular weight polymers were successfully formed in excellent yields .

Medicinal Chemistry

In medicinal chemistry, the Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one framework is used to create libraries of compounds for drug discovery. Its unique structure is beneficial in the development of new pharmaceuticals with potential biological activities .

Conformational Analysis

Spiro compounds with cyclopropane rings are subjects of conformational analysis using various NMR techniques. This analysis is crucial for understanding the biological activities of these compounds, including their diuretic and antiandrogenic properties .

Synthesis of Spiro[cyclopropane-1,9’-fluorene]

The compound has been synthesized through the Corey–Chaykovsky reaction, which is a method used to prepare spiro[cyclopropane-1,9’-fluorene] with a yield of 70%. This synthesis route is important for creating compounds with potential electronic and optical applications .

Ring-Opening Reactions

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one has been involved in ring-opening reactions, particularly when subjected to Swern oxidation. This reaction is significant for the synthesis of various organic compounds and intermediates used in further chemical transformations .

Eigenschaften

IUPAC Name |

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNSCGVCUOPNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3CC(=O)C2C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2946022.png)

![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)

![1-(4-Ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2946038.png)

![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)

![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)